molecular formula C12H22N2O4S2 B15292819 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline

Cat. No.: B15292819
M. Wt: 322.4 g/mol
InChI Key: PMKGXQUNPLCSQY-UWVGGRQHSA-N
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Description

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline: is a complex organic compound that features a unique combination of functional groups, including a thiol, a hydroxyl, and a proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline typically involves the reaction of L-cysteine with 2-chloroethanol to form S-(2-hydroxyethyl)-L-cysteine. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst or a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to break disulfide bonds if present.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Hydroxyethyl)glutathione
  • 2,2’-Thiodiethanol
  • N-acetyl-S-(2-hydroxyethyl)-L-cysteine

Uniqueness

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline is unique due to its combination of a thiol and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H22N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H22N2O4S2/c13-9(8-20-7-6-19-5-4-15)11(16)14-3-1-2-10(14)12(17)18/h9-10,15H,1-8,13H2,(H,17,18)/t9-,10-/m0/s1

InChI Key

PMKGXQUNPLCSQY-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)O

Origin of Product

United States

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